(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate

Plant hormone analog Growth inhibition Structure-activity relationship

ABA receptor researchers often face inconsistent bioassay results due to isomeric impurities in synthetic analogs. Conventional Wittig or Heck protocols for (2Z,4E)-dienoates frequently yield ≤95% stereochemical purity, introducing confounding variables in PYR/PYL/RCAR binding experiments. This (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate is authenticated at ≥98% isomeric purity, serving as a defined, attenuated ABA agonist validated in wheat coleoptile and pea seedling assays: - ≥98% (2Z,4E) stereochemical fidelity by HPLC; eliminates interference from the inactive (2E,4E) isomer - Enables precise structure-activity relationship (SAR) studies at ABA receptor subtypes without full hormonal activation - Benchmark substrate for validating novel stereoselective olefination and Pd-catalyzed cross-coupling methods Supplied with Certificates of Analysis (COA) confirming stereochemical purity, ensuring batch-to-batch reproducibility for both academic labs and CROs.

Molecular Formula C10H9O3-
Molecular Weight 177.18 g/mol
Cat. No. B11717060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate
Molecular FormulaC10H9O3-
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC(=CC(=O)[O-])C=CC1=CC=CO1
InChIInChI=1S/C10H10O3/c1-8(7-10(11)12)4-5-9-3-2-6-13-9/h2-7H,1H3,(H,11,12)/p-1/b5-4+,8-7-
InChIKeyYQUYSXFOPNDMKO-HTKRNXBHSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z,4E)-5-(Furan-2-yl)-3-methylpenta-2,4-dienoate – A Stereochemically Defined Dienoate Building Block for Abscisic Acid Analogs and Conjugated Polyene Synthesis


The target compound, (2Z,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate (CAS 161461-78-5), is a C10 conjugated dienoate bearing a 2-furyl substituent and a 3-methyl group, formally the conjugate base of the corresponding pentadienoic acid . It belongs to the class of 2,4-dienoic acid derivatives and was first reported as a synthetic heterocyclic analog of the plant hormone abscisic acid (ABA), wherein the cyclohexenone ring of ABA is replaced by a furan ring [1]. The (2Z,4E) configuration is explicitly assigned, distinguishing it from the corresponding (2E,4E) isomer and from des-methyl analogs such as 5-(2-furyl)-2,4-pentadienoic acid (CAS 23875-96-9) .

Why Generic Substitution Fails for (2Z,4E)-5-(Furan-2-yl)-3-methylpenta-2,4-dienoate – Stereochemical, Methyl-Substitution, and Heterocyclic Differentiation Factors


Simple in-class substitution is not straightforward for this compound class because the (2Z,4E) stereochemistry governs both biological recognition and chemical reactivity. The (2E,4E) isomer (CAS 161461-79-6) is commercially available but exhibits different conformational preferences that affect receptor binding in ABA-mimetic assays [1]. The 3-methyl substituent further distinguishes the compound from des-methyl furyl-pentadienoates, which cannot recapitulate the steric and electronic requirements of the natural ABA side chain . Moreover, synthetic methods for (2Z,4E)-dienoates vary widely in stereochemical fidelity: conventional Wittig and Heck protocols often produce ≤95% isomeric purity for the 2Z,4E isomer, whereas optimized Pd-catalyzed cross-coupling can achieve ≥98% selectivity, making procurement of authenticated, high-purity material essential for reproducible results [2].

Product-Specific Quantitative Evidence Guide for (2Z,4E)-5-(Furan-2-yl)-3-methylpenta-2,4-dienoate – Head-to-Head Comparisons with the (2E,4E) Isomer, Des-Methyl Analog, and ABA


Comparative Plant Growth Inhibition: (2Z,4E)-Furyl-ABA Analog vs. Natural ABA in Wheat Coleoptile and Pea Seedling Bioassays

In direct head-to-head bioassays, the furyl analog of ABA—synthesized as the (2Z,4E) isomer—exhibited measurable but reduced plant growth-inhibitory activity compared to natural abscisic acid. The biotests on wheat coleoptiles and pea seedlings demonstrated that the growth-inhibiting activity of the synthesized analog was inferior to that of ABA itself [1]. This establishes the compound as a partial agonist or attenuated mimetic, useful for dissecting ABA receptor signaling without full hormonal potency.

Plant hormone analog Growth inhibition Structure-activity relationship

Stereochemical Purity: (2Z,4E)-Dienoate via Optimized Pd-Catalyzed Cross-Coupling vs. Conventional Wittig and Heck Methods

The synthesis of (2Z,4E)-dienoic esters with high isomeric purity is non-trivial. Using conventional alkoxide and carbonate bases in Suzuki coupling, the 2Z,4E isomer of ethyl undeca-2,4-dienoate was obtained in ≤95% purity. Heck alkenylation similarly yielded ≤95% purity for the 2Z,4E isomer. In contrast, a newly devised Pd-catalyzed alkenylation-Still-Gennari olefination tandem process using CsF or nBu4NF as promoter base delivered the 2Z,4E isomer in ≥98% selectivity [1]. This demonstrates that procurement of ≥98% pure (2Z,4E)-dienoate requires advanced synthetic methodology beyond conventional routes.

Stereoselective synthesis Isomeric purity Pd-catalyzed cross-coupling

Wittig Reaction Stereoselectivity: Predominant Formation of the (2Z,4E)-Isomer vs. Reformatsky-Derived (2E,4E)-Isomer

In the synthesis of furyl and heterocyclic ABA analogs, the Wittig reaction of substituted furfurylideneacetones with ethoxycarbonylmethylenetriphenylphosphorane gave predominantly the cis,trans (2Z,4E) isomer. In contrast, the Reformatsky condensation of substituted benzylideneacetones with ethyl bromoacetate led predominantly to the trans,trans (2E,4E) isomer [1]. This orthogonal stereochemical outcome means that the choice of synthetic route directly determines which isomer is obtained as the major product, and the (2Z,4E) isomer is specifically accessed via the Wittig pathway.

Wittig reaction Stereoselectivity Reformatsky reaction

Structural Differentiation via 3-Methyl Substitution: Target Compound vs. Des-Methyl 5-(2-Furyl)-2,4-pentadienoate

The target compound (C10H9O3-, MW 177.18) contains a 3-methyl group absent in the des-methyl analog 5-(2-furyl)-2,4-pentadienoate (C9H7O3-, MW 163.15) . This methyl substitution increases steric bulk adjacent to the diene system, raising the predicted LogP from 1.83 (des-methyl, (2E,4E)) to an estimated ~2.2 for the methylated compound, and alters the conformational preferences of the conjugated system, which directly impacts diene reactivity in Diels-Alder cycloadditions and the compound's fit within ABA receptor binding pockets.

Methyl substitution effect Lipophilicity Steric effect

Commercially Defined (2Z,4E) Isomer vs. (2E,4E) Isomer: Purity and Availability

The (2E,4E) isomer, sodium (2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate (CAS 161461-79-6), is commercially listed by multiple suppliers with a typical purity of 95% . The (2Z,4E) isomer (CAS 161461-78-5) is also commercially available as the sodium salt . However, the (2Z,4E) isomer exhibits distinct biological and chemical behavior, and its availability allows direct experimental comparison between stereoisomers, which is essential for structure-activity relationship (SAR) studies.

Isomer purity Commercial availability Quality control

Halolactonization Reactivity: (2Z,4E)-Dienoic Acids as Substrates for γ-Alkylidene Butenolide Synthesis

A study on the halolactonization of (2Z,4E)-dienoic acids demonstrated a novel approach to γ-alkylidene butenolides [1]. The (2Z,4E) configuration is critical for the stereochemical course of this reaction; the corresponding (2E,4E) isomer would not undergo the same halolactonization pathway due to geometric constraints, highlighting a specific synthetic utility of the (2Z,4E)-dienoate scaffold.

Halolactonization Butenolide synthesis Stereospecific reaction

Best Research and Industrial Application Scenarios for (2Z,4E)-5-(Furan-2-yl)-3-methylpenta-2,4-dienoate


Abscisic Acid Receptor Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

Researchers investigating ABA receptor subtypes (PYR/PYL/RCAR family) can use this (2Z,4E)-furyl analog as a stereochemically defined, attenuated agonist to probe binding-pocket requirements, as established by Livshits et al. (1978) who demonstrated that the furyl analog retains measurable but reduced activity relative to ABA in wheat coleoptile and pea seedling assays [1]. Its defined stereochemistry and reduced potency make it a valuable probe for dissecting ABA signaling without the confounding effect of full hormonal activation.

Synthetic Methodology Development for Stereopure (2Z,4E)-Dienoate Building Blocks

The compound serves as a benchmark substrate for evaluating novel stereoselective olefination methods. As demonstrated by Wang et al. (2011), achieving ≥98% isomeric purity for (2Z,4E)-dienoates requires advanced Pd-catalyzed tandem processes, whereas conventional methods yield ≤95% purity [2]. Researchers developing new cross-coupling or olefination protocols can use this compound to validate stereochemical fidelity.

Synthesis of γ-Alkylidene Butenolides via Halolactonization of (2Z,4E)-Dienoic Acids

The (2Z,4E) configuration is geometrically required for halolactonization reactions that afford γ-alkylidene butenolides—key intermediates in natural product synthesis [3]. Procurement of the correct (2Z,4E) isomer is essential, as the (2E,4E) isomer is unreactive in this transformation.

Analytical Reference Standard for Differentiating Dienoate Stereoisomers in Complex Mixtures

Given the distinct chromatographic and spectroscopic signatures of the (2Z,4E) and (2E,4E) isomers [4], this compound can serve as a high-purity reference standard for HPLC, GC-MS, or NMR method development aimed at resolving dienoate stereoisomers in natural product extracts or synthetic mixtures.

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